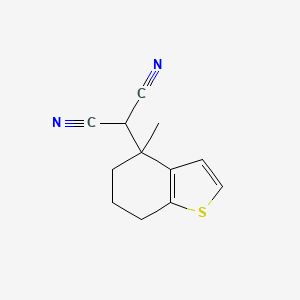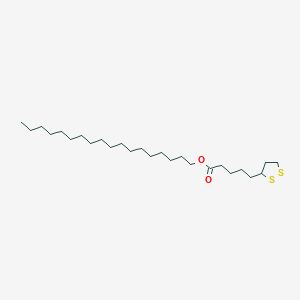
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a compound that belongs to the class of organosulfur compounds. It is derived from lipoic acid, which is known for its antioxidant properties. This compound has a long octadecyl chain, which makes it lipophilic, and a dithiolane ring, which is responsible for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of lipoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties
Wirkmechanismus
The mechanism of action of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to modulate redox reactions within cells. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. It can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. The compound also influences various signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lipoic Acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of lipoic acid, also an antioxidant.
Trolox-Lipoic Acid Conjugates: Hybrid molecules combining the properties of lipoic acid and Trolox.
Uniqueness
Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is unique due to its long octadecyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes. This property makes it particularly useful in applications where membrane integration is important, such as in the formulation of liposomal drug delivery systems .
Eigenschaften
CAS-Nummer |
112667-35-3 |
|---|---|
Molekularformel |
C26H50O2S2 |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
octadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C26H50O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-26(27)21-18-17-20-25-22-24-29-30-25/h25H,2-24H2,1H3 |
InChI-Schlüssel |
SISRRSVQWKHMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
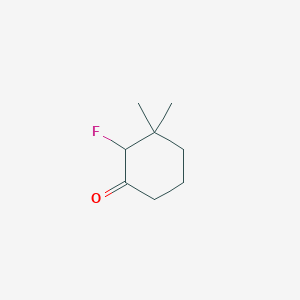
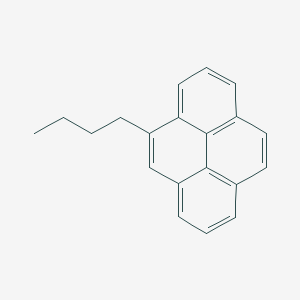
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)
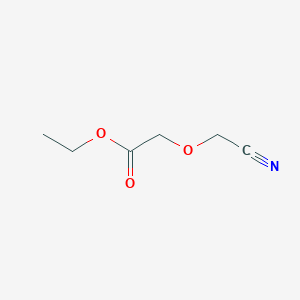
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
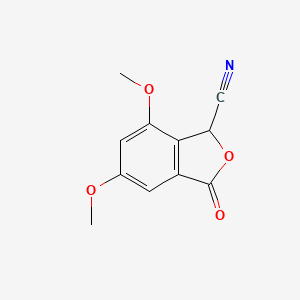
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
